molecular formula C24H17N3 B12903313 [2,2'-Biquinolin]-4-amine, N-phenyl- CAS No. 57115-18-1

[2,2'-Biquinolin]-4-amine, N-phenyl-

Cat. No.: B12903313
CAS No.: 57115-18-1
M. Wt: 347.4 g/mol
InChI Key: YJNUIFSLLIGLMC-UHFFFAOYSA-N
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Description

N-Phenyl-[2,2’-biquinolin]-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-[2,2’-biquinolin]-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobiphenyl with 2-chloroquinoline under microwave irradiation. This method is preferred due to its efficiency, high yield, and environmentally friendly nature . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of N-Phenyl-[2,2’-biquinolin]-4-amine may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. Additionally, solvent-free reactions are employed to minimize environmental impact and reduce the use of hazardous substances .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens.

Major Products Formed

Scientific Research Applications

N-Phenyl-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-[2,2’-biquinolin]-4-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-[2,2’-biquinolin]-4-amine stands out due to its biquinoline framework, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where these properties are crucial .

Properties

CAS No.

57115-18-1

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

N-phenyl-2-quinolin-2-ylquinolin-4-amine

InChI

InChI=1S/C24H17N3/c1-2-9-18(10-3-1)25-23-16-24(27-21-13-7-5-11-19(21)23)22-15-14-17-8-4-6-12-20(17)26-22/h1-16H,(H,25,27)

InChI Key

YJNUIFSLLIGLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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